Honokiol-13C6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(4-hydroxy-3-prop-2-enyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2/i8+1,10+1,12+1,14+1,15+1,17+1 |
InChI Key |
FVYXIJYOAGAUQK-XZRQEUBQSA-N |
Isomeric SMILES |
C=CCC1=CC(=C(C=C1)O)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)CC=C |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Honokiol 13c6
Targeted Isotopic Carbon-13 (¹³C) Incorporation into Honokiol (B1673403)
Isotopically labeled compounds are invaluable tools in various scientific disciplines, particularly in metabolism and pharmacokinetic studies. researchgate.net The stable isotope-labeled version of honokiol, Honokiol-13C6, serves as a critical internal standard and tracer for identifying metabolites in biological systems. researchgate.netscilit.comnih.gov
Synthetic Routes for this compound Production
While detailed step-by-step public documentation for the synthesis of this compound (CAS Number: 1441417-34-0) is limited, the general strategy involves incorporating a ¹³C₆-labeled benzene (B151609) ring as a precursor. The synthesis would likely begin with a commercially available, fully labeled starting material such as [¹³C₆]benzene or [¹³C₆]phenol. This labeled precursor is then carried through a multi-step synthesis, analogous to the methods used for unlabeled honokiol.
For example, a plausible route would involve the conversion of a [¹³C₆]-aryl precursor into a corresponding boronic acid or halide. This labeled intermediate would then undergo a Suzuki-Miyaura cross-coupling with the appropriately substituted, unlabeled second aryl ring to form the ¹³C₆-labeled biphenyl (B1667301) core. Subsequent functional group manipulations, such as the introduction of allyl groups and final deprotection of hydroxyls, would yield this compound. mdpi.comnih.gov The successful application of Honokiol-¹³C₆ in advanced analytical studies confirms its availability and synthesis. nih.govdovepress.comrsc.org
Regioselective Labeling Approaches for this compound
The designation "this compound" indicates that one of the two aromatic rings contains six carbon-13 isotopes. The regioselectivity of the labeling is therefore achieved not by selectively inserting ¹³C atoms into an existing honokiol molecule, but by using a precursor in which one of the rings is already fully labeled. researchgate.net
This precursor-based strategy ensures that the label is confined to a specific aromatic ring. The primary application of this specifically labeled compound is in stable isotope cluster techniques coupled with high-resolution mass spectrometry (e.g., UHPLC/Q-TOF-MS). researchgate.netnih.govrsc.org When a 1:1 mixture of unlabeled honokiol and this compound is administered, metabolites can be unambiguously identified by searching for unique mass spectral doublets that are separated by 6 Da (the mass difference between the ¹²C₆ and ¹³C₆ isotopologues). nih.govrsc.org This method has been instrumental in identifying numerous previously unknown metabolites of honokiol in rats. nih.gov
Synthesis and Derivatization of Honokiol Analogues for Enhanced Research Utility
Modifying the structure of honokiol has been a key strategy to investigate its mechanisms of action, improve its properties, and develop new research tools. jst.go.jpnih.gov
Structure-Activity Relationship (SAR) Studies in Derivatives (Preclinical Focus)
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds like honokiol. mdpi.comnih.gov Researchers have synthesized and evaluated numerous honokiol derivatives to understand how specific structural features influence biological activity. jst.go.jpresearchgate.net
Key modifications include:
O-Alkylation: The regioselective alkylation of the phenolic hydroxyl groups at the C2 and C4' positions has been explored. jst.go.jp Studies have shown that the introduction of different alkyl groups can modulate the anti-inflammatory activity of the compound. jst.go.jp For example, 4′-O-methylhonokiol has demonstrated higher anti-inflammatory activity in some assays compared to honokiol itself. jst.go.jp
Acetylation: Acetylation of the hydroxyl groups is a common modification to produce derivatives like honokiol-acetate. mdpi.comnih.gov
Allylic Chain Modification: The presence of the allyl chains is considered important for certain biological activities. mdpi.com Analogues with modified alkenyl, alkynyl, or saturated propyl chains have been synthesized to probe their role in the compound's neuroprotective effects. nih.govnih.gov
Biphenyl Skeleton Modification: The Suzuki-Miyaura reaction has been employed to create neolignans with different substitution patterns on the biphenyl core, leading to analogues with enhanced antiproliferative activity compared to the parent compound. mdpi.com
These preclinical SAR studies have generated a library of compounds, some of which exhibit potent and selective activities against various targets, including those involved in cancer and inflammation. mdpi.comfrontiersin.org
Development of Chemically Modified Honokiol Probes
To identify the molecular targets of honokiol and elucidate its mechanism of action, researchers have developed chemically modified probes. jst.go.jpnih.gov These probes are designed to interact with and report on the binding partners of honokiol within a complex biological environment.
Examples of such probes include:
Photoaffinity Probes: A potential photoaffinity probe based on a C4'-alkylated honokiol derivative has been successfully synthesized. jst.go.jp This probe incorporates a benzophenone (B1666685) group for photo-induced cross-linking and a biotin (B1667282) tag for subsequent affinity purification and identification of protein targets. jst.go.jpjst.go.jp More recent work has described minimalist photoaffinity probes that have been used in chemical proteomic studies to map the cellular targets of honokiol in living cells, identifying numerous proteins involved in cancer pathways. nih.gov
Mitochondria-Targeting Probes: To enhance the anticancer potential of honokiol, researchers have conjugated it to berberine, a carrier known to target mitochondria. acs.org These berberine-linked derivatives showed significantly increased cytotoxicity and selectivity for tumor cells, demonstrating that targeting honokiol to specific organelles is a viable strategy for developing novel therapeutic agents. acs.org
Electrochemical Sensors: A glassy carbon electrode modified with a Molybdenum disulfide/graphene nanohybrid has been developed as a sensitive electrochemical sensor for honokiol. rsc.org While not a probe for biological targets in the same sense, this demonstrates how honokiol's structure can be leveraged for advanced analytical applications. rsc.org
These chemically modified probes are essential tools that bridge chemistry and biology, enabling a deeper understanding of honokiol's complex pharmacology. nih.gov
Advanced Analytical Methodologies Employing Honokiol 13c6
Quantitative Bioanalytical Techniques for Honokiol (B1673403) and its Metabolites in Preclinical Matrices
The accurate quantification of honokiol and its various metabolites in complex biological samples, such as plasma, urine, and tissue homogenates, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of Honokiol-13C6 has significantly advanced these analytical endeavors.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the determination of honokiol in biological matrices. nih.govcapes.gov.br The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.
Researchers have developed and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for determining honokiol in human and rat plasma. nih.govnih.gov These methods typically employ a reversed-phase C18 column for chromatographic separation, which effectively separates honokiol from endogenous matrix components. nih.govscience.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier such as formic acid to improve ionization efficiency. nih.govcapes.gov.br
For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity. ulisboa.pt In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. For honokiol, a common precursor-ion to product-ion transition monitored is m/z 265 → m/z 224. nih.gov
Table 1: Typical Parameters for LC-MS/MS Analysis of Honokiol
| Parameter | Description |
|---|---|
| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) nih.gov |
| Column | Reversed-Phase C18 nih.govscience.gov |
| Mobile Phase | Acetonitrile and water (often with 0.1% formic acid) nih.govcapes.gov.br |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) ulisboa.pt |
| Honokiol Transition | Precursor ion m/z 265 → Product ion m/z 224 nih.gov |
| This compound IS Transition | Precursor ion m/z 271 → Product ion m/z 230 (conceptual) |
The primary application of this compound in quantitative bioanalysis is its use as a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. This compound fulfills these criteria perfectly.
During sample preparation, which can involve procedures like protein precipitation or liquid-liquid extraction, any loss of the analyte (honokiol) will be mirrored by a proportional loss of this compound. researchgate.net Similarly, in the mass spectrometer source, both compounds experience the same degree of ionization efficiency or suppression caused by the sample matrix. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are normalized. This normalization process corrects for both sample preparation inconsistencies and matrix effects, leading to significantly improved precision and accuracy in the final concentration measurement. science.gov
The stable isotope cluster technique, which involves administering a 1:1 mixture of honokiol and this compound, is also a powerful tool for metabolite discovery. researchgate.net In the resulting mass spectra, metabolites of honokiol appear as distinct pairs of peaks (doublets) with a mass difference of 6 Da and similar intensities. researchgate.netrsc.org This signature allows for the rapid and confident identification of novel metabolites in complex biological samples, as demonstrated by the identification of numerous previously unreported metabolites in rat plasma, feces, and small intestine. rsc.orgscience.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Spectroscopic Characterization of this compound for Structural Elucidation and Purity Assessment
Before this compound can be used as a reliable analytical standard, its own structure, purity, and the extent of isotopic labeling must be rigorously confirmed. Advanced spectroscopic techniques are essential for this characterization.
In the ¹³C NMR spectrum of this compound, the signals corresponding to the six labeled carbon atoms on one of the benzene (B151609) rings will be dramatically enhanced in intensity compared to the signals from the unlabeled carbons. This provides direct evidence of successful labeling. Furthermore, high-resolution NMR can reveal changes in the coupling patterns (e.g., ¹³C-¹³C coupling) that confirm the specific locations of the incorporated isotopes. This verification is critical to ensure the labeled standard is structurally sound and the mass difference is due to isotopic enrichment alone.
In addition to NMR, other spectroscopic methods are employed to ensure the quality of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are used to determine the exact mass of the this compound molecule. researchgate.net This measurement confirms the elemental composition and verifies that the mass increase corresponds precisely to the substitution of six ¹²C atoms with six ¹³C atoms. This provides an orthogonal confirmation of the isotopic labeling.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques analyze the molecular bonds within a compound. mdpi.commdpi.com The IR and Raman spectra of this compound would be nearly identical to that of unlabeled honokiol, as the change in carbon mass has a minimal effect on the vibrational frequencies of the chemical bonds. This can serve as a confirmation that the fundamental chemical structure has not been altered during the labeling process.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by the molecule's chromophores. The UV-Vis spectrum is dependent on the electronic structure of the molecule. Since isotopic labeling does not alter the electronic structure, the UV-Vis spectrum of this compound is expected to be identical to that of honokiol, confirming its structural integrity.
Table 2: Spectroscopic Techniques for Characterizing this compound
| Technique | Purpose | Key Findings |
|---|---|---|
| ¹³C NMR | Isotopic enrichment verification, structural confirmation mdpi.com | Enhanced signal intensity for the 6 labeled carbons. |
| ¹H NMR | Structural integrity confirmation nih.gov | Spectrum is virtually identical to unlabeled honokiol. |
| HRMS (e.g., Q-TOF) | Exact mass determination, formula confirmation researchgate.net | Measured mass confirms the addition of 6 mass units. |
| IR/Raman | Vibrational structure confirmation mdpi.commdpi.com | Spectra are nearly identical to unlabeled honokiol. |
| UV-Vis | Electronic structure confirmation | Absorption spectrum is identical to unlabeled honokiol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification
Chromatographic Separations and Detection Methods in Honokiol Research
The foundation of analyzing honokiol and its labeled counterpart lies in effective chromatographic separation. High-performance liquid chromatography (HPLC) and its more advanced version, UPLC, are the predominant techniques. nih.govnih.gov
The most common separation mode is reversed-phase chromatography, utilizing stationary phases like C18. nih.govscience.gov This method separates compounds based on their hydrophobicity. Honokiol, being a relatively nonpolar molecule, is well-retained and effectively separated from more polar metabolites and endogenous compounds under these conditions. For purification purposes, techniques like high-speed counter-current chromatography (HSCCC) have also been successfully employed to isolate honokiol from crude extracts with high purity. nih.govresearchgate.net
Detection methods are chosen based on the goals of the analysis. For quantitative studies, tandem mass spectrometry (MS/MS) is the gold standard due to its superior sensitivity and specificity. nih.govcapes.gov.br For metabolite profiling and identification, high-resolution mass spectrometers like Q-TOF-MS are preferred, as they provide the accurate mass measurements needed to determine the elemental composition of unknown metabolites. researchgate.netrsc.org In simpler applications or for purification, UV detectors are often used, typically monitoring at a wavelength around 290 nm where honokiol exhibits strong absorbance. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Honokiol |
| This compound |
| Acetonitrile |
| Formic Acid |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the determination of honokiol in biological samples. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis, including matrix effects and extraction inconsistencies. nih.govsemanticscholar.org
This compound is an ideal internal standard as it shares near-identical chemical and physical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency. bioanalysis-zone.com However, its increased mass (by 6 Daltons due to the six ¹³C atoms) allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated pairing enables highly accurate quantification through the ratio of the analyte's peak area to the internal standard's peak area. masontechnology.ie
Research has demonstrated the application of ¹³C-labeled honokiol in metabolic studies. In one such study, a mixture of unlabeled honokiol and this compound was administered to rats. nih.gov Subsequent analysis of urine and small intestine samples by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) allowed for the confident identification of honokiol metabolites. nih.govresearchgate.net The presence of a characteristic pair of peaks with a 6 Da mass difference for each metabolite confirmed its origin from honokiol. nih.gov This approach led to the identification of numerous phase I and phase II metabolites, significantly expanding the understanding of honokiol's biotransformation. nih.govresearchgate.net
While specific validated methods detailing the use of this compound for quantification in preclinical studies are proprietary or not widely published, the principles and parameters can be extrapolated from validated methods for honokiol and other compounds using stable isotope-labeled internal standards. A typical HPLC-MS/MS method for the quantification of honokiol using this compound would involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column.
Table 1: Representative HPLC-MS/MS Parameters for Honokiol Analysis
| Parameter | Typical Setting |
|---|---|
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition (Honokiol) | Analyte-specific precursor > product ion |
| MRM Transition (this compound) | (Analyte-specific precursor + 6) > product ion |
This table presents a generalized set of parameters. Actual values would be optimized during method development.
Electrochemical Detection and Other Chromatographic Techniques
Beyond conventional HPLC-UV, other analytical techniques have been developed for the analysis of unlabeled honokiol. Electrochemical detection coupled with capillary electrophoresis has been successfully used for the determination of honokiol and magnolol (B1675913) in plant samples. fda.gov This method offers high separation efficiency and sensitive detection based on the electrochemical properties of the phenolic hydroxyl groups in the honokiol structure. fda.govnih.gov Another technique, high-speed counter-current chromatography (HSCCC), has been employed for the preparative isolation and purification of honokiol from crude extracts. nih.gov
However, based on a review of the available scientific literature, the application of this compound has been predominantly in mass spectrometry-based methods. There is no specific documentation found for the use of this compound as an internal standard in methods employing electrochemical detection, HSCCC, or capillary electrophoresis with non-MS detectors. These methods typically rely on external calibration or structurally similar but not isotopically labeled internal standards for quantification.
Method Validation Frameworks for Preclinical Analytical Studies
For analytical data from preclinical studies to be considered reliable and support regulatory filings, the analytical method must undergo a rigorous validation process. Bioanalytical method validation ensures that the method is suitable for its intended purpose. fda.govomicsonline.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that must be evaluated. fda.gov The use of a stable isotope-labeled internal standard like this compound is a key component of a robust validation, particularly for LC-MS/MS assays. nih.gov
A full validation framework for a preclinical analytical method using this compound would assess the following key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. omicsonline.org This is tested by analyzing at least six different sources of the biological matrix.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples, typically over several days. nih.govbioline.org.br
Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. The linearity of this relationship is evaluated over a defined concentration range.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. While a stable isotope-labeled internal standard compensates for extraction variability, understanding the recovery is still an important part of method characterization. nih.gov
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. The use of this compound is critical for compensating for matrix effects, as it is affected similarly to the unlabeled analyte. semanticscholar.org
Stability: The stability of honokiol in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Table 2: Typical Acceptance Criteria for Preclinical Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
These criteria are based on general industry and regulatory guidelines and ensure the method is robust, reliable, and fit for purpose in a preclinical setting. fda.govomicsonline.org
Mechanistic Investigations of Honokiol Action in Preclinical Models
Modulation of Cellular Signaling Pathways
Honokiol (B1673403) exerts its effects by targeting multiple critical signaling pathways that are often dysregulated in cancer. nih.govbenthamdirect.com Its ability to interact with numerous molecular targets contributes to its broad-spectrum activity observed in preclinical studies. nih.govresearchgate.net
Regulation of PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Honokiol has been shown to effectively inhibit this pathway in various cancer models. patsnap.commdpi.com
Mechanism of Action: Honokiol can attenuate PI3K/Akt/mTOR signaling by down-regulating the phosphorylation of Akt. nih.gov In glioma cells, treatment with honokiol led to reduced protein levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). caldic.comresearchgate.net This inhibition of the PI3K/mTOR pathway is a key mechanism behind honokiol's ability to induce autophagic cell death in malignant glioma. caldic.comresearchgate.net In breast cancer cells, honokiol's inhibitory effect on this pathway was associated with the upregulation of PTEN expression. nih.gov
Downstream Effects: By inhibiting this axis, honokiol can suppress cell proliferation and induce apoptosis. mdpi.com In human glioblastoma cells, co-treatment with honokiol and magnolol (B1675913) resulted in decreased levels of phosphorylated PI3K and p-Akt, leading to proliferation inhibition. oncotarget.com
Table 1: Effects of Honokiol on PI3K/Akt/mTOR Signaling
| Cell Line | Preclinical Model | Key Findings |
|---|---|---|
| Glioma cells | In vitro | Reduced protein levels of PI3K, p-Akt, and p-mTOR. caldic.com |
| Breast cancer cells | In vitro | Attenuated PI3K/Akt/mTOR signaling via downregulation of Akt phosphorylation and upregulation of PTEN. mdpi.comnih.gov |
| Human glioblastoma cells | In vitro | Co-treatment with magnolol decreased p-PI3K and p-Akt, inhibiting proliferation. oncotarget.com |
Targeting NF-κB Pathway Activation
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers and inflammatory diseases. mdpi.com Honokiol is a potent inhibitor of the NF-κB pathway. patsnap.comnaturalmedicinejournal.com
Mechanism of Action: Honokiol has been shown to suppress NF-κB activation induced by various carcinogens and inflammatory stimuli. researchgate.net This is achieved, in part, by inhibiting the activation of IKK, a kinase upstream of NF-κB, and suppressing the Akt signaling pathway. researchgate.net By inhibiting the NF-κB pathway, honokiol can reduce the generation of nitric oxide (NO). naturalmedicinejournal.com
Downstream Effects: Inhibition of NF-κB by honokiol leads to the downregulation of its target genes, including those involved in inflammation, cell survival, and angiogenesis, such as VEGF, ICAM-1, and COX-2. naturalmedicinejournal.com This suppression of NF-κB contributes to honokiol's anti-inflammatory and pro-apoptotic effects. frontiersin.orgspandidos-publications.com
Disruption of STAT3 Signaling Cascade
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell survival, proliferation, and angiogenesis. researchgate.net Honokiol has been identified as an inhibitor of the STAT3 signaling pathway. researchgate.netaacrjournals.org
Mechanism of Action: Honokiol has been observed to directly inhibit the phosphorylation of STAT3. aacrjournals.org In gastric tumor cells, honokiol promoted the dephosphorylation of STAT3, which significantly reduced its DNA binding efficacy. researchgate.net This effect was mediated by the upregulation of SH2-containing tyrosine phosphatase-1 (SHP-1) expression. researchgate.net
Downstream Effects: The inhibition of STAT3 signaling by honokiol leads to the downregulation of STAT3 target genes, such as Bcl-xL and cyclin D1, which are involved in cell survival and proliferation. nih.gov This disruption of the STAT3 cascade is a key mechanism by which honokiol exerts its anticancer effects. nih.gov
Influence on Epidermal Growth Factor Receptor (EGFR) Signaling
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. Overexpression and hyperactivity of EGFR are common in many cancers. mdpi.com Honokiol has been shown to target and inhibit EGFR signaling. oncotarget.comcapes.gov.br
Mechanism of Action: Honokiol can directly inhibit EGFR signaling. nih.govaacrjournals.org In head and neck squamous cell carcinoma (HNSCC) cell lines, honokiol treatment resulted in decreased levels of phosphorylated EGFR. oncotarget.com Mechanistically, honokiol has been shown to accelerate the nuclear translocation of the glucocorticoid receptor (GR), which in turn promotes the expression of mitogen-inducible gene 6 (MIG6), leading to EGFR degradation. mdpi.com
Downstream Effects: The inhibition of EGFR signaling by honokiol leads to the downstream inhibition of the MAPK, Akt, and STAT3 pathways. nih.govcapes.gov.br This results in reduced expression of target genes like Bcl-xL and cyclin D1, contributing to growth inhibition and apoptosis. nih.gov Furthermore, honokiol has been shown to enhance the antitumor effects of EGFR inhibitors like erlotinib (B232) and cetuximab. nih.govcapes.gov.br
Table 2: Honokiol's Impact on EGFR Signaling in Preclinical HNSCC Models
| HNSCC Cell Lines | Effect of Honokiol | Downstream Consequences |
|---|---|---|
| Various | Inhibition of cell growth (EC50: 3.3-7.4 µM) and induction of apoptosis. nih.govcapes.gov.br | Inhibition of MAPK, Akt, and STAT3 signaling. nih.govcapes.gov.br |
| FaDu, SCC-1 | Decreased expression of EGFR and mTOR. oncotarget.com | Reduced cell viability, inhibition of tumor cell proliferation, and induction of apoptosis in xenograft models. oncotarget.com |
Effects on Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Pathways
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the production of prostaglandins, such as prostaglandin E2 (PGE2), which are involved in inflammation and carcinogenesis. medsci.orgnih.gov Honokiol has been shown to modulate the COX-2/PGE2 pathway. spandidos-publications.comnih.gov
Mechanism of Action: In non-small cell lung cancer (NSCLC) cells, honokiol treatment led to a reduction in the levels of both COX-2 and PGE2. nih.govscispace.com This effect is partly due to honokiol's ability to inhibit the activation of NF-κB, an upstream regulator of COX-2. nih.gov
Downstream Effects: By reducing PGE2 levels, honokiol can inhibit cancer cell migration. nih.gov PGE2 is known to activate β-catenin signaling, which promotes cell migration. Honokiol was found to degrade cytosolic β-catenin and reduce its nuclear accumulation, leading to the downregulation of its target genes, matrix metalloproteinase (MMP)-2 and MMP-9. nih.gov
Regulation of Core Cellular Processes
Honokiol's modulation of various signaling pathways translates into the regulation of fundamental cellular processes that are central to cancer development and progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Honokiol has been widely shown to induce apoptosis in various cancer cell types. ashpublications.orgaacrjournals.org
Mechanisms of Induction: Honokiol induces apoptosis through multiple mechanisms. It can trigger caspase-dependent programmed cell death, as evidenced by the activation of caspase-3, -8, and -9 in glioma and B-cell chronic lymphocytic leukemia (B-CLL) cells. ashpublications.orgnih.gov In some cancer cells, honokiol down-regulates the cellular FLICE-inhibitory protein (c-FLIP), a key inhibitor of death receptor-induced apoptosis, thereby sensitizing cells to apoptosis. aacrjournals.org Furthermore, honokiol can induce apoptosis by triggering calpain-mediated cleavage of glucose-regulated protein-94 (GRP94) in gastric cancer cells. plos.org
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Uncontrolled cell cycle progression is a defining feature of cancer. Honokiol can induce cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.govmdpi.com
Phase of Arrest: Honokiol has been shown to cause cell cycle arrest primarily at the G0/G1 phase. oncotarget.comiiarjournals.orgphcogj.com
Molecular Mechanisms: This G1 phase arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6. oncotarget.comnih.govphcogj.com In KRAS mutant lung cancer cells, honokiol-induced G1 arrest was linked to a reduction in cyclin D1 and an enhanced expression of the CDK inhibitors p21 and p27. frontiersin.org
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. Honokiol possesses potent anti-angiogenic properties. naturalmedicinejournal.comresearchgate.net
Mechanisms of Inhibition: Honokiol inhibits angiogenesis by modulating several pathways. It has been shown to inhibit the NF-κB pathway, which in turn reduces the expression of the pro-angiogenic factor VEGF. naturalmedicinejournal.com Additionally, honokiol can inhibit the spread of cancer cells through the lymphatic system by inhibiting VEGF-D-induced lymphangiogenesis. naturalmedicinejournal.com In transgenic zebrafish models, honokiol and its analogs have been shown to suppress the formation of new blood vessels. acs.org
Suppression of Metastasis
Metastasis is the spread of cancer cells from the primary tumor to distant sites and is the main cause of cancer-related mortality. Honokiol has demonstrated significant anti-metastatic effects in preclinical models. nih.govmdpi.com
Mechanisms of Suppression: Honokiol suppresses metastasis by interfering with multiple steps of the metastatic cascade. It has been shown to inhibit the migration and invasion of cancer cells. nih.govoup.com In pancreatic cancer models, honokiol treatment led to a complete blockage of distant metastases. oup.com This was associated with the inhibition of NF-κB and its downstream targets CXCR4 and SHH. oup.com In non-small cell lung cancer cells, honokiol inhibits migration by targeting the PGE2-mediated activation of β-catenin signaling. nih.gov Furthermore, in an orthotopic mouse model of gastric cancer, honokiol was found to inhibit peritoneal dissemination. researchgate.netresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 5-fluorouracil |
| Akt |
| B-catenin |
| Bcl-xL |
| Caffeic acid phenethyl ester |
| Casein kinase-1α |
| Celecoxib |
| Cetuximab |
| Chlorambucil |
| Cisplatin |
| Cladribine |
| Cyclin D1 |
| Cyclin-dependent kinase 4 (CDK4) |
| Cyclin-dependent kinase 6 (CDK6) |
| CXCR4 |
| Doxorubicin (B1662922) |
| Epidermal Growth Factor Receptor (EGFR) |
| Erlotinib |
| Fludarabine |
| Gefitinib |
| Glucose-regulated protein-94 (GRP94) |
| Glucocorticoid receptor (GR) |
| Glycogen synthase kinase-3β |
| Honokiol |
| IKK |
| Intercellular Adhesion Molecule-1 (ICAM-1) |
| Magnolol |
| Matrix metalloproteinase-2 (MMP-2) |
| Matrix metalloproteinase-9 (MMP-9) |
| Mitogen-activated protein kinase (MAPK) |
| Mitogen-inducible gene 6 (MIG6) |
| mTOR |
| NF-κB |
| Nitric oxide |
| p21 |
| p27 |
| Phosphoinositide 3-kinase (PI3K) |
| Pifithrin-α |
| Prostaglandin E2 (PGE2) |
| Protein Tyrosine Phosphatase, Non-Receptor Type 6 (PTPN6/SHP-1) |
| PTEN |
| Rapamycin |
| SHH |
| Signal transducer and activator of transcription 3 (STAT3) |
| Vascular Endothelial Growth Factor (VEGF) |
| Vascular Endothelial Growth Factor D (VEGF-D) |
Induction of Programmed Cell Death Mechanisms (Apoptosis)
Honokiol is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. nih.govnih.gov This process is initiated through both the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways. oncotarget.complos.org
Mechanistically, Honokiol has been shown to:
Activate Caspases: It triggers the activation of key executioner caspases, such as caspase-3, -7, -8, and -9. oncotarget.comnih.govnih.gov This activation leads to the cleavage of essential cellular substrates, including poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. plos.orgnih.govfrontiersin.org
Modulate Bcl-2 Family Proteins: Honokiol alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govfrontiersin.orgplos.org This shift in balance promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. plos.org
Induce Death Receptors: In some cancer models, Honokiol can increase the expression of death receptors like DR5 (TRAIL-R2), making cells more susceptible to apoptosis initiated by external ligands. plos.org
Overcome Drug Resistance: Honokiol has demonstrated the ability to induce apoptosis in multi-drug resistant (MDR) cancer cells. plos.org It can also trigger caspase-independent apoptosis, for instance, by inducing the release of apoptosis-inducing factor (AIF) from mitochondria. researchgate.net
Cell Cycle Progression Arrest
Honokiol effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases. mdpi.comphcogj.com This prevents cancer cells from replicating their DNA and dividing.
Key findings include:
G0/G1 Phase Arrest: In many cancer types, including pancreatic, lung, and ovarian cancer, Honokiol causes arrest in the G0/G1 phase of the cell cycle. nih.govfrontiersin.orgphcogj.com
Regulation of Cyclins and CDKs: This arrest is achieved by modulating the expression of key cell cycle regulatory proteins. Honokiol has been observed to decrease the levels of cyclins (like Cyclin D1 and Cyclin E) and cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6. mdpi.comnih.govnih.gov
Upregulation of CDK Inhibitors: Concurrently, Honokiol increases the expression of CDK inhibitors, including p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression. nih.govfrontiersin.org
p53-Dependent Pathway: In some instances, Honokiol's effect on the cell cycle is mediated through the activation of the p53 tumor suppressor protein, which in turn upregulates p21. nih.gov
Inhibition of Cell Migration and Invasion
A critical aspect of cancer mortality is metastasis, which involves the migration and invasion of cancer cells to distant organs. Honokiol has shown significant potential in inhibiting these processes. mdpi.comnih.gov
Research indicates that Honokiol:
Downregulates Matrix Metalloproteinases (MMPs): Honokiol treatment has been shown to reduce the expression and activity of MMPs, such as MMP-2 and MMP-9. amegroups.cnaacrjournals.org These enzymes are crucial for degrading the extracellular matrix, a key step in cell invasion.
Modulates Signaling Pathways: It inhibits signaling pathways known to promote cell motility, including the Wnt/β-catenin and PTEN/PI3K/Akt pathways. amegroups.cnwhuhzzs.com
Affects Cell Adhesion and Motility: In ovarian cancer cells, Honokiol has been shown to inhibit cell migration and adhesion. phcogj.com In renal cell carcinoma, it suppresses migration by activating the RhoA/ROCK/MLC signaling pathway, which leads to an over-formation of actin stress fibers, thereby inhibiting cell movement. spandidos-publications.com
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Honokiol is recognized as a potent inhibitor of angiogenesis. nih.govresearchgate.net
Preclinical studies have demonstrated that Honokiol:
Inhibits Endothelial Cell Proliferation: It preferentially inhibits the proliferation of endothelial cells, the building blocks of blood vessels. nih.gov
Downregulates Pro-Angiogenic Factors: Honokiol suppresses key signaling pathways involved in angiogenesis, including the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). mdpi.com
Blocks Vascular Formation: It has been shown to inhibit the formation of vascular structures in various in vitro and ex vivo models, such as the mouse embryonic stem cell-derived embryoid body model and the chorioallantoic membrane assay. researchgate.netnih.gov The mechanism involves the suppression of endothelial biomarkers like PECAM and signaling pathways such as MAPK and mTOR. nih.gov
Modulation of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. Honokiol can inhibit or even reverse EMT. mdpi.comaacrjournals.org
Honokiol's anti-EMT effects are mediated by:
Regulation of EMT Markers: It upregulates epithelial markers like E-cadherin and Cytokeratin-18 while downregulating mesenchymal markers such as Vimentin, Fibronectin, N-cadherin, Snail, and Slug. aacrjournals.orgnih.govnih.gov
Inhibition of EMT-Inducing Transcription Factors: Honokiol inhibits the expression and nuclear translocation of key transcription factors that drive EMT, including Snail, Slug, ZEB1, and Twist. aacrjournals.orgfrontiersin.org
Targeting Signaling Pathways: It has been shown to inhibit TGF-β/TNF-α-induced EMT. aacrjournals.orgnih.gov The underlying mechanism can involve the inhibition of pathways like STAT3/Zeb1 and MTA1-Wnt1-β-catenin. aacrjournals.orgnih.govfrontiersin.org
Autophagy Induction and Regulation
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or cell death. Honokiol has been shown to induce autophagy in several cancer cell types, often contributing to its anticancer effects. nih.gov
The role of Honokiol in autophagy involves:
Induction of Autophagic Markers: Honokiol treatment leads to an increase in key autophagy markers, such as the conversion of LC3-I to LC3-II and the upregulation of Beclin-1. nih.govfrontiersin.org
Modulation of Signaling Pathways: The induction of autophagy by Honokiol is often linked to the modulation of the AMPK-mTOR signaling pathway. frontiersin.orgaacrjournals.org It can activate AMPK and inhibit mTOR, a central regulator of cell growth and autophagy. aacrjournals.org
Pro-death vs. Pro-survival Role: The consequence of Honokiol-induced autophagy can be context-dependent. In some cases, inhibiting autophagy enhances Honokiol's cytotoxic effects, suggesting a pro-survival role for autophagy. aacrjournals.org In other contexts, such as in KRAS mutant lung cancer cells, Honokiol-induced autophagy appears to be a pro-death process. frontiersin.org
Identification and Characterization of Specific Molecular Targets
The multifaceted anticancer effects of Honokiol are a result of its interaction with numerous specific molecular targets within cancer cells. mdpi.comfrontiersin.org Its ability to simultaneously modulate multiple signaling nodes contributes to its broad efficacy.
Interactive Table: Key Molecular Targets of Honokiol in Preclinical Models
| Target Category | Specific Molecular Target | Effect of Honokiol | Associated Anticancer Mechanism | References |
|---|---|---|---|---|
| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | Apoptosis, Anti-inflammation, Chemosensitization | nih.govaacrjournals.orgresearchgate.net |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of phosphorylation and activation | Apoptosis, Anti-angiogenesis, Anti-EMT | researchgate.netfrontiersin.orgaacrjournals.org | |
| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Downregulation and inhibition of signaling | Cell Cycle Arrest, Apoptosis, Anti-invasion | researchgate.netfrontiersin.orgoncotarget.com |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Downregulation | Anti-angiogenesis | mdpi.com | |
| Signaling Pathway Kinases | PI3K/Akt/mTOR Pathway | Inhibition | Apoptosis, Cell Cycle Arrest, Anti-invasion, Autophagy | oncotarget.comwhuhzzs.comresearchgate.net |
| MAPK/ERK Pathway | Inhibition | Anti-angiogenesis, Apoptosis | nih.govresearchgate.netnih.gov | |
| Src Homology 2 (SH2) domain-containing tyrosine phosphatase-1 (SHP-1) | Upregulation | Anti-angiogenesis, Inhibition of STAT3 | researchgate.net | |
| Lyn Kinase | Inhibition | Apoptosis, Anti-proliferation, Anti-invasion | frontiersin.org | |
| Cell Cycle Regulators | Cyclins (D1, E) & CDKs (2, 4, 6) | Downregulation | Cell Cycle Arrest | nih.govnih.govphcogj.com |
| CDK Inhibitors (p21, p27) | Upregulation | Cell Cycle Arrest | nih.govfrontiersin.org | |
| Apoptosis Regulators | Bcl-2 Family (Bcl-2, Bcl-xL, Bax) | Modulation of expression ratio | Apoptosis | nih.govfrontiersin.orgplos.org |
| Caspases (3, 7, 8, 9) | Activation | Apoptosis | oncotarget.comnih.govnih.gov | |
| EMT Regulators | Snail, Slug, ZEB1, Twist | Downregulation | Inhibition of EMT | aacrjournals.orgnih.govfrontiersin.org |
| E-cadherin | Upregulation | Inhibition of EMT | nih.govnih.govfrontiersin.org |
This extensive range of molecular targets underscores the pleiotropic nature of Honokiol's anticancer activity observed in preclinical settings.
Direct Protein Interactions (e.g., Keratin 18)
Emerging research has identified direct physical interactions between honokiol and specific cellular proteins, providing a clearer understanding of its molecular mechanisms. One such notable interaction is with Keratin 18 (KRT18).
In melanoma, a particularly aggressive form of skin cancer, KRT18 expression is elevated compared to normal skin tissues. nih.govfrontiersin.org Studies have demonstrated that honokiol directly binds to the KRT18 protein. nih.govfrontiersin.orgresearchgate.net This interaction is not benign; it triggers the ubiquitination and subsequent degradation of KRT18. nih.govfrontiersin.orgresearchgate.net The functional consequence of this targeted degradation is significant, as KRT18 overexpression promotes melanoma cell proliferation and growth. nih.govfrontiersin.org By inducing KRT18 degradation, honokiol effectively suppresses tumor growth in melanoma cell-derived xenograft mice models, highlighting KRT18 as a potential therapeutic target in this malignancy. nih.govfrontiersin.org In breast cancer cells, honokiol treatment has been shown to increase the expression of cytokeratin-18. nih.gov
| Cell/Tissue Type | Effect of Honokiol | Mechanism | Functional Outcome | Reference |
|---|---|---|---|---|
| Melanoma Cells | Decreases KRT18 protein levels | Directly binds to KRT18, inducing its degradation through ubiquitination | Inhibits melanoma cell proliferation and tumor growth | nih.govfrontiersin.orgresearchgate.net |
| Breast Cancer Cells | Increases Cytokeratin-18 expression | Not fully elucidated | Contributes to reversal of epithelial-mesenchymal transition | nih.gov |
Receptor-Mediated Activities
Honokiol's biological effects are also mediated through its interaction with various cellular receptors. A key target is the GABA-A receptor , a major inhibitory neurotransmitter receptor in the central nervous system. Honokiol has been shown to positively modulate GABA-A receptors, enhancing GABAergic neurotransmission. frontiersin.orgnih.gov This modulation is believed to contribute to its anxiolytic and sedative effects. patsnap.comfrontiersin.org Honokiol's interaction with the GABA-A receptor is subtype-specific, showing higher efficacy at receptors containing the δ subunit. frontiersin.org It enhances the binding of muscimol (B1676869) to the receptor, leading to a more sustained neuronal signal. researchgate.netmdpi.com
Another significant receptor-mediated activity of honokiol involves the death receptors , such as Fas and the receptor for tumor-necrosis factor-related apoptosis-inducing ligand (TRAIL). Honokiol has been identified as an effective sensitizer (B1316253) of death receptor-mediated apoptosis. While it has a moderate inhibitory effect on the growth of human lung cancer cells on its own, its combination with TRAIL or Fas ligand significantly enhances apoptosis. nih.gov This sensitization is achieved, at least in part, by the downregulation of c-FLIP, an inhibitor of death receptor-induced apoptosis. nih.gov
Furthermore, honokiol has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In various cancer models, including non-small cell lung cancer and glioma, honokiol inhibits the EGFR signaling pathway. researchgate.netmdpi.comoncotarget.com This inhibition leads to the downregulation of downstream targets like STAT3, contributing to its anti-tumor effects. researchgate.netmdpi.com
Enzyme Modulation
Honokiol demonstrates a significant capacity to modulate the activity of various enzymes, which is central to its therapeutic potential.
Signal Transducer and Activator of Transcription 3 (STAT3): Honokiol is a potent inhibitor of STAT3 phosphorylation. researchgate.netaacrjournals.orgphysiology.org This inhibition has been observed in multiple cancer types, including lung cancer and transformed Barrett's epithelial cells. aacrjournals.orgphysiology.org The suppression of STAT3 activation by honokiol is a key mechanism underlying its pro-apoptotic and anti-metastatic effects. aacrjournals.orgphysiology.org Molecular docking studies suggest that honokiol can directly bind to the STAT3 protein. acs.org
Matrix Metalloproteinases (MMPs): These enzymes are crucial for the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. Honokiol has been shown to inhibit the expression and activity of MMP-2 and MMP-9. oncotarget.commdpi.commdpi.comnih.govplos.org In lung cancer cells, this inhibition is achieved by disrupting the HDAC6-mediated interaction between Hsp90 and MMP-9, leading to MMP-9 degradation. nih.gov
Cyclooxygenase-2 (COX-2): In spontaneously hypertensive rats, honokiol has been found to downregulate COX-2, a key enzyme in the biosynthesis of pro-inflammatory eicosanoids. spandidos-publications.com
Fatty Acid Synthase (FAS): Honokiol inhibits the expression of FAS, a key enzyme in lipogenesis. mdpi.comresearchgate.netnih.gov This inhibition is mediated through the LKB1-AMPK signaling pathway and the suppression of SREBP-1c maturation. nih.govosti.gov
Sirtuin 3 (SIRT3): Honokiol is recognized as an activator of SIRT3, a mitochondrial deacetylase. mdpi.commdpi.comfrontiersin.orgnih.govspandidos-publications.com This activation is crucial for preserving mitochondrial function, reducing oxidative stress, and protecting against cellular damage in various disease models. mdpi.commdpi.comnih.govspandidos-publications.com
Cytochrome P450 (CYP) Enzymes: In vitro studies using rat liver microsomes have shown that honokiol can inhibit the activity of CYP1A and CYP2C enzymes. mdpi.com
Impact on Cellular Bioenergetics and Metabolism
Honokiol exerts a profound influence on cellular energy production and metabolic pathways, which is particularly relevant in the context of chronic diseases and cancer.
Mitochondrial Function Regulation
Mitochondria are central to cellular bioenergetics, and their dysfunction is implicated in a wide range of pathologies. Honokiol has been shown to preserve and enhance mitochondrial function through multiple mechanisms.
A key aspect of honokiol's mitochondrial regulation is its ability to activate SIRT3 . mdpi.commdpi.comfrontiersin.orgnih.govspandidos-publications.com This activation leads to the deacetylation of mitochondrial proteins, which can restore their function. sci-hub.senih.gov For example, honokiol-mediated SIRT3 activation helps maintain the levels of mitochondrial fusion proteins MFN1 and OPA1, while suppressing the fission protein DRP1, thus preserving mitochondrial integrity. nih.gov In models of diabetic retinopathy and amyotrophic lateral sclerosis (ALS), honokiol improves mitochondrial morphology and function. frontiersin.orgnih.gov
Honokiol also protects mitochondria from oxidative stress. It can inhibit lipid peroxidation and sustain the activities of respiratory enzymes. spandidos-publications.com In diabetic cardiac mitochondria, honokiol has been shown to decrease fatty acid-mediated complex I respiration while increasing carbohydrate-mediated respiration, thereby reducing the oxidant burden. sci-hub.senih.gov Furthermore, in breast cancer cells, honokiol increases the oxygen consumption rate, indicating a shift away from glycolysis towards oxidative phosphorylation. nih.govnih.gov
| Disease Model/Cell Type | Effect of Honokiol | Key Mediators | Reference |
|---|---|---|---|
| Cardiomyopathy | Preserves mitochondrial integrity, reduces ROS production | SIRT3 activation | spandidos-publications.comnih.gov |
| Diabetic Cardiomyopathy | Decreases fatty acid-mediated respiration, increases carbohydrate-mediated respiration | Reduced expression of CD36, PPARα | sci-hub.senih.gov |
| Diabetic Retinopathy | Improves mitochondrial fusion, reduces oxidative stress | SIRT3 activation | frontiersin.org |
| Amyotrophic Lateral Sclerosis (ALS) | Improves mitochondrial morphology and function, enhances mitochondrial biogenesis | Activation of NRF2/GSH pathway | nih.gov |
| Breast Cancer | Increases oxygen consumption rate | Inhibition of HIF-1α | nih.govnih.gov |
Metabolic Reprogramming in Disease Models
Honokiol has demonstrated the ability to reprogram cellular metabolism in various disease states, contributing to its therapeutic effects.
In the context of cancer, which is characterized by the Warburg effect (a reliance on glycolysis even in the presence of oxygen), honokiol can inhibit this metabolic phenotype. In breast cancer cells, honokiol inhibits glycolysis by targeting the HIF-1α signaling pathway. nih.govnih.gov It reduces the expression of key glycolytic enzymes like GLUT1, HK2, and PDK1, leading to decreased glucose uptake and lactate (B86563) production. nih.govnih.govresearchgate.net This shift away from glycolysis can halt cancer cell growth. nih.govnih.gov
Preclinical Efficacy Studies of Honokiol in Disease Models
Oncological Research and Antitumor Activities (In Vitro and In Vivo Animal Models)
Honokiol (B1673403) has demonstrated broad-spectrum anticancer properties in numerous preclinical studies. mdpi.comalzdiscovery.orgnaturalmedicinejournal.com Its ability to modulate multiple signaling pathways involved in cancer development and progression makes it a compound of significant interest. eurekaselect.com
Efficacy Across Various Cancer Cell Lines
Research has shown that Honokiol exhibits potent antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines. mdpi.com In vitro studies have documented its efficacy against breast, lung, colorectal, melanoma, glioma, and osteosarcoma cancer cells. mdpi.comalzdiscovery.org The compound induces cell death and inhibits proliferation even in cancer cells that have developed resistance to conventional chemotherapy drugs. plos.orgresearchgate.net For instance, Honokiol was effective in inhibiting proliferation in multi-drug resistant (MDR) human cancer cell lines with IC50 values ranging from 2.77±0.22 µg/ml to 3.35±0.13 µg/ml. plos.orgnih.gov
Interactive Data Table: In Vitro Efficacy of Honokiol on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Breast Cancer | MDA-MB-231, MCF-7/ADR | Inhibited proliferation and induced apoptosis. In MCF-7/ADR (a multi-drug resistant line), honokiol induced necrotic cell death. mdpi.comspandidos-publications.com |
| Lung Cancer | 1170, H1650, H1975 | Suppressed proliferation and induced apoptosis, particularly in cells overexpressing EGFR. oncotarget.com |
| Colorectal Cancer | Various | Shown to have antiproliferation effects. mdpi.com |
| Melanoma | Various | Induced cytotoxic and cytostatic effects. mdpi.com |
| Glioma | Various | Demonstrated anti-tumorigenic effects. nih.gov |
| Osteosarcoma | Various | Exhibited antiproliferation effects. mdpi.com |
| Head and Neck | Tu686, KB-3-1, KB-8-5 | Downregulated survivin to reduce radioresistance. Inhibited proliferation in both drug-sensitive and MDR lines. plos.orgaacrjournals.org |
Chemopreventive Effects in Preclinical Models
Honokiol has been identified as a promising agent for chemoprevention, which involves using chemical agents to prevent or delay the development of cancer. mdpi.comnih.gov In a key study using a mouse model relevant to human skin cancer, topical pretreatment with honokiol resulted in a significant 45% reduction in tumor multiplicity induced by UVB radiation. mdpi.comnih.gov The underlying mechanism for this effect involves the activation of proteins that lead to apoptosis, or programmed cell death. mdpi.comnih.gov Further studies have shown that honokiol can inhibit key promoters of cancer growth and metastasis through its anti-inflammatory and antioxidant effects. naturalmedicinejournal.com In a mouse lung tumor bioassay, administration of liposomal honokiol significantly reduced the number and growth of lung tumors induced by the carcinogen NNK. oncotarget.com
Strategies for Enhancing Chemotherapeutic Agent Efficacy
A significant challenge in cancer treatment is the development of multi-drug resistance (MDR). plos.orgspandidos-publications.com Honokiol has shown considerable promise in overcoming this obstacle. naturalmedicinejournal.comresearchgate.net It can sensitize cancer cells to conventional chemotherapy, thereby improving the efficacy of drugs like paclitaxel (B517696) and doxorubicin (B1662922). mdpi.complos.org
In vitro studies demonstrated that combining honokiol with paclitaxel synergistically increased cell death in MDR cancer cells compared to treatment with either agent alone. plos.org For example, in KB-C1 cells, a combination of honokiol and paclitaxel led to apoptosis rates of 76% and 86% at 48 and 72 hours, respectively, whereas single-agent treatment resulted in less than 25% apoptosis. plos.org This synergistic effect is partly achieved by inhibiting the EGFR-STAT3 signaling pathway and downregulating survival proteins like survivin and Bcl-2. plos.orgresearchgate.net Similarly, honokiol enhanced the apoptotic effects of doxorubicin and paclitaxel by 24% and 22%, respectively, in human liver cancer cells. mdpi.com
In in vivo models, the combination of honokiol and paclitaxel significantly inhibited the growth of MDR tumor xenografts. plos.orgresearchgate.net This suggests that using honokiol as an adjunct to traditional chemotherapy could be a novel therapeutic strategy to combat drug-resistant cancers. plos.orgaccscience.com
Anti-Inflammatory Investigations (In Vitro and In Vivo Animal Models)
Honokiol possesses potent anti-inflammatory properties, which have been observed in various preclinical models. mdpi.comaccscience.comdovepress.com It works by modulating key inflammatory pathways and reducing the production of pro-inflammatory molecules. nih.govaai.orgresearchgate.net
In models of allergic asthma, honokiol treatment in mice led to a reduction in airway hyperresponsiveness, lung eosinophilia, and inflammation. nih.govaai.org It was found to decrease pro-inflammatory cytokines such as TNF-α and IL-6. nih.govaai.org In macrophages, honokiol inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. dovepress.com It also reduces the expression of inflammatory mediators like IL-6 and inducible nitric oxide synthase (iNOS) in macrophages infected with bacteria. dovepress.com
Further studies have shown that honokiol can suppress inflammation in models of arthritis and keratitis caused by Aspergillus fumigatus. accscience.comarvojournals.org Its mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. researchgate.netwikipedia.org
Neurobiological and Neuroprotective Applications (In Vitro and In Vivo Animal Models)
Honokiol can cross the blood-brain barrier, making it a candidate for treating neurological disorders. naturalmedicinejournal.comnih.gov It has demonstrated significant neuroprotective effects in preclinical studies of stroke, seizure, and neurodegenerative diseases like Alzheimer's. nih.govaccscience.comdovepress.comwikipedia.org
In animal models of Alzheimer's disease, honokiol treatment improved cognitive function, reduced the burden of amyloid plaques in the brain, and lowered levels of inflammatory cytokines. alzdiscovery.org The neuroprotective mechanisms of honokiol are multifaceted and include reducing oxidative stress, inhibiting neuroinflammation, preserving mitochondrial function, and modulating neurotransmitter systems like GABA. alzdiscovery.orgnaturalmedicinejournal.comnih.govdovepress.com For instance, in a mouse model of cerebral ischemia, honokiol was shown to be protective by preserving the activity of Na+, K+-ATPase and mitochondrial functions. naturalmedicinejournal.com It also mitigates neuronal damage by reducing the release of pro-inflammatory cytokines from microglia, the brain's resident immune cells. naturalmedicinejournal.com
Antimicrobial Activities (In Vitro and In Vivo Animal Models)
Honokiol has demonstrated a broad range of antimicrobial activities against various pathogens, including bacteria and fungi. nih.gov It has shown efficacy against Staphylococcus aureus (including MRSA), Candida albicans, Propionibacterium acnes, and Neisseria gonorrhoeae. dovepress.comnih.gov
In vitro studies have established that honokiol can inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 12 μg/mL. nih.gov It also shows bactericidal effects and can inhibit biofilm formation, which is a key factor in chronic infections. tandfonline.comresearchgate.net
A significant finding is honokiol's ability to act synergistically with conventional antibiotics. nih.gov It can restore the susceptibility of polymyxin-resistant bacteria that carry the mcr-1 gene, a major concern in infectious disease. asm.org In an in vivo model of Vibrio cholerae infection in C. elegans, treatment with honokiol significantly increased the survival rate of the infected worms. tandfonline.com Similarly, in a Galleria mellonella larvae model of S. aureus infection, honokiol effectively increased the survival rate of the larvae. nih.gov
Antibacterial Effects
Honokiol has demonstrated significant antibacterial properties against a wide range of bacteria in preclinical studies. Its mechanisms of action often involve disrupting the bacterial cell membrane, inhibiting essential enzymes, and interfering with bacterial communication systems like quorum sensing.
Research has shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have highlighted its ability to inhibit the growth of Streptococcus mutans, a primary bacterium responsible for dental caries, by impeding its acid production and biofilm formation. Honokiol has also been found to be effective against Porphyromonas gingivalis, a key pathogen in periodontitis. Its activity extends to foodborne pathogens and other clinically relevant bacteria. The compound can disrupt the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components and eventual cell death. Furthermore, Honokiol has been observed to inhibit the activity of bacterial sortase A, an enzyme crucial for anchoring virulence factors to the cell surface in Gram-positive bacteria.
Table 1: Summary of Antibacterial Studies on Honokiol
| Target Bacterium | Observed Effects | References |
|---|---|---|
| Streptococcus mutans | Inhibition of growth, acid production, and biofilm formation. | |
| Porphyromonas gingivalis | Inhibition of growth. | |
| Cutibacterium acnes | Inhibition of inflammatory responses. | |
| Staphylococcus aureus | Disruption of cell membrane; Inhibition of sortase A. | |
| Various Oral Pathogens | Broad-spectrum inhibitory effects. |
Antifungal Activities
In addition to its antibacterial properties, Honokiol has been investigated for its antifungal capabilities, particularly against clinically significant fungal pathogens. Research has focused on its effects against species such as Candida albicans, a common cause of opportunistic fungal infections in humans.
Studies have demonstrated that Honokiol can inhibit the growth of Candida albicans and, notably, prevent its transition from a yeast form to a more virulent hyphal form. This morphological change is a key factor in the pathogenicity of C. albicans. The proposed mechanism for this activity involves the disruption of the fungal cell membrane's integrity and function. By compromising the membrane, Honokiol leads to increased permeability and the loss of essential cellular contents, ultimately causing fungal cell death. This direct action on the cell membrane makes it a promising candidate for further research in antifungal therapies.
Table 2: Summary of Antifungal Studies on Honokiol
| Target Fungus | Observed Effects | References |
|---|---|---|
| Candida albicans | Inhibition of growth; Prevention of yeast-to-hyphae transition; Disruption of cell membrane integrity. |
Antiviral Activities
The antiviral potential of Honokiol has been explored against several viruses in various in vitro and in vivo models. The compound appears to exert its effects by interfering with multiple stages of the viral life cycle, including entry into the host cell, replication of viral genetic material, and assembly of new virus particles.
Research has indicated that Honokiol can inhibit the replication of the Hepatitis C virus (HCV) by preventing its entry into host cells and suppressing its replication machinery. It has also shown activity against the Human Immunodeficiency Virus (HIV), where it was found to inhibit the HIV-1 enzyme integrase, which is essential for the integration of the viral genome into the host's DNA. Furthermore, studies have documented its efficacy against Herpes Simplex Virus (HSV), including acyclovir-resistant strains. More recent research has also investigated its potential against coronaviruses, where it was found to inhibit key viral enzymes necessary for replication.
Table 3: Summary of Antiviral Studies on Honokiol
| Target Virus | Observed Effects | References |
|---|---|---|
| Hepatitis C Virus (HCV) | Inhibition of viral entry and replication. | |
| Human Immunodeficiency Virus (HIV-1) | Inhibition of the viral enzyme integrase. | |
| Herpes Simplex Virus (HSV) | Inhibition of viral replication, including resistant strains. | |
| SARS-CoV-2 | Inhibition of main protease (Mpro) and spike protein-mediated entry. |
Research in Metabolic Disorders (In Vitro and In Vivo Animal Models)
Honokiol has been the subject of extensive research for its potential role in modulating metabolic pathways, with studies suggesting it may offer benefits in the context of metabolic disorders like obesity and type 2 diabetes. These investigations, conducted in both cell cultures (in vitro) and animal models (in vivo), point towards several mechanisms of action.
In animal models of diet-induced obesity, Honokiol administration has been linked to reduced body weight gain, improved glucose tolerance, and decreased insulin (B600854) resistance. The compound is believed to activate key metabolic regulators such as AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver. Furthermore, Honokiol has been shown to have lipid-lowering effects, reducing levels of triglycerides and cholesterol in the blood. It may also exert anti-inflammatory effects within adipose tissue, which is a contributing factor to the development of insulin resistance.
Table 4: Summary of Metabolic Disorder Research on Honokiol
| Model System | Observed Effects | References |
|---|---|---|
| Diet-Induced Obese Mice (In Vivo) | Reduced body weight gain, improved glucose tolerance, decreased insulin resistance. | |
| Cell Cultures (In Vitro) | Activation of AMP-activated protein kinase (AMPK). | |
| Animal Models (In Vivo) | Reduction in blood triglycerides and cholesterol. | |
| Adipose Tissue Models | Anti-inflammatory effects. |
Metabolic Fate and Pathway Elucidation of Honokiol Utilizing Isotopic Tracing with Honokiol 13c6
Preclinical Pharmacokinetic Research Methodologies (Focus on Metabolism and Distribution)
The lipophilic nature of honokiol (B1673403) facilitates its rapid absorption across the gastrointestinal tract and distribution to various tissues. researchgate.net However, its bioavailability can be affected by extensive metabolism in the liver. researchgate.netalzdiscovery.org
Absorption and Distribution Studies in Preclinical Systems
Preclinical studies in rodent models have demonstrated that honokiol is rapidly absorbed and distributed throughout the body following administration. researchgate.netmdpi.com After intravenous administration in rats, honokiol exhibits a biphasic kinetic profile, characterized by a swift distribution phase followed by a more gradual elimination phase. nih.gov Specifically, the elimination half-life has been reported to be approximately 49.22 minutes and 56.24 minutes for 5 mg/kg and 10 mg/kg doses, respectively. thieme-connect.de
Oral administration of honokiol to rats also results in rapid absorption, with peak plasma concentrations observed within 20 minutes. researchgate.net Following absorption, honokiol distributes to several organs, with the highest concentrations found in the liver, kidneys, and brain. researchgate.net Notably, only the parent compound, honokiol, has been detected in the brain, suggesting its metabolites may not readily cross the blood-brain barrier. researchgate.netnih.gov The distribution pattern in various animal models has been observed in the following descending order: lungs, plasma, liver, brain, kidney, heart, and spleen. nih.gov The use of specialized formulations, such as PEGylated liposomal honokiol, has been shown to enhance serum concentrations and prolong its circulation time. nih.gov
Metabolite Identification and Characterization (In Vitro and In Vivo Animal Models)
The metabolic profile of honokiol has been investigated across various preclinical models, including in vitro studies with liver microsomes and hepatocytes from different species (mouse, rat, dog, monkey, and human) and in vivo studies in rats. sci-hub.seresearchgate.netnih.gov These studies have collectively identified a significant number of metabolites, highlighting the extensive biotransformation that honokiol undergoes.
A study utilizing ¹³C-labeled honokiol (Honokiol-¹³C₆) administered intravenously to rats led to the detection of 51 metabolites in urine, 37 of which were tentatively identified. nih.gov Of these, 33 were reported for the first time, comprising 5 phase I metabolites and 32 phase II metabolites. nih.gov Another study using a similar isotopic labeling approach identified 18 metabolites in rat plasma, with 14 being newly discovered. nih.gov In rat small intestine, 20 phase II metabolites were observed, including sulfate (B86663) conjugates, amino acid conjugates, and glucuronide metabolites. rsc.org
Comparative in vitro metabolism studies in hepatocytes from mouse, rat, dog, monkey, and human have revealed both common and species-specific metabolites. sci-hub.seresearchgate.net A total of 32 metabolites were identified, produced through glucuronidation, sulfation, and oxidation of the allyl groups of honokiol. sci-hub.seresearchgate.net These findings underscore the importance of multi-species investigations to obtain a comprehensive understanding of honokiol's metabolic fate.
Elucidation of Metabolic Pathways and Transformations
The biotransformation of honokiol primarily involves Phase I oxidation and extensive Phase II conjugation reactions. nih.govresearchgate.net
Phase I and Phase II Metabolic Pathways (e.g., glucuronidation, sulfation)
Phase I metabolism of honokiol is characterized by oxidation reactions. nih.gov However, P450-mediated oxidation in liver microsomes has been reported to be below the limit of detection in some studies, suggesting that Phase II conjugation is the more dominant metabolic route. nih.gov
Phase II metabolism is the principal pathway for honokiol biotransformation, with glucuronidation and sulfation being the most prominent reactions. mdpi.comresearchgate.netnih.gov Glucuronide and sulfate conjugates of honokiol are the major metabolites found in both in vitro and in vivo systems. thieme-connect.deresearchgate.netnih.gov In rats, other Phase II pathways include methylation, acetylation, and amino acid conjugation. nih.govnih.gov Glucuronidation is a particularly efficient process, leading to the formation of honokiol monoglucuronide as a major metabolite in plasma and liver. researchgate.netnih.gov
Enzyme Systems Involved in Honokiol Metabolism
The metabolism of honokiol is mediated by a variety of enzyme systems, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), with some involvement of cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.gov
In vitro studies using human liver microsomes have identified several UGT and SULT isoforms responsible for honokiol conjugation. nih.gov
UGT Isoforms: UGT1A1, UGT1A3, UGT1A8, and UGT1A10 have been shown to catalyze the formation of honokiol glucuronides. nih.gov Specifically, UGT1A1, 1A8, 1A9, 2B15, and 2B17 are major players in the formation of honokiol-4-glucuronide, while UGT1A7 and 1A9 are key for honokiol-2'-glucuronide formation. sci-hub.se
SULT Isoforms: SULT1A11, 1A12, 1A2, 1A3, 1B1, and 1E1 are involved in the sulfation of honokiol. nih.gov SULT1C4 is primarily responsible for forming honokiol-2'-sulfate, whereas SULT1A11, 1A12, and 1A2 are major contributors to honokiol-4-sulfate formation. sci-hub.se
Honokiol has also been shown to interact with various CYP enzymes. It strongly inhibits CYP1A2, CYP2C8, CYP2C9, and CYP2C19, and moderately inhibits CYP2B6 and CYP2D6 in human liver microsomes. researchgate.netnih.govepa.gov However, chronic treatment with honokiol in human hepatocytes did not significantly alter the mRNA levels of most phase I and phase II enzymes, with the exception of a weak induction of CYP2B6 at higher concentrations. nih.govresearchgate.net
Application of Honokiol-13C6 in Metabolic Flux Analysis for Pathway Confirmation and Discovery
The use of stable isotope-labeled compounds like Honokiol-¹³C₆ is a powerful technique for metabolic flux analysis (MFA), enabling the tracing of metabolic pathways and the quantification of intracellular fluxes. mdpi.comsilantes.comd-nb.info This approach offers a significant advantage over traditional methods by allowing for the precise tracking of the carbon skeleton of honokiol as it is metabolized.
The administration of a mixture of unlabeled honokiol and Honokiol-¹³C₆ to rats has been instrumental in the discovery and identification of numerous previously unknown metabolites. nih.govnih.gov The characteristic isotopic pattern—a pair of co-eluting peaks with a mass difference of 6 Da—allows for the unambiguous identification of honokiol-derived metabolites from the complex biological matrix of urine and plasma. nih.govnih.gov This stable isotope labeling strategy has confirmed that hydroxylation, methylation, sulfation, and glucuronidation are the main metabolic pathways for honokiol in rats. nih.gov
By providing detailed information on the fate of honokiol in vivo, Honokiol-¹³C₆-based metabolic flux analysis helps to confirm known metabolic pathways and discover novel biotransformation routes. nih.govnih.govmdpi.com This knowledge is crucial for a comprehensive understanding of the compound's pharmacological activity and potential drug-drug interactions.
Bioavailability Enhancement Strategies in Preclinical Contexts
The clinical and research applications of honokiol, including metabolic studies utilizing this compound, are often hampered by the compound's inherent physicochemical properties. tandfonline.commatilda.science Its poor aqueous solubility and extensive first-pass metabolism contribute to low oral bioavailability, which has been reported to be as low as 5% in rats. researchgate.netnih.govdovepress.com To overcome these limitations and ensure adequate systemic exposure for therapeutic efficacy and accurate metabolic tracing, various bioavailability enhancement strategies have been explored in preclinical models. These approaches primarily focus on advanced formulation technologies to improve solubility, protect the molecule from rapid degradation, and enhance its absorption across the gastrointestinal tract. mdpi.com
A predominant area of research involves the use of nanotechnology-based drug delivery systems. tandfonline.comresearchgate.net These systems encapsulate honokiol within various nanocarriers, altering its pharmacokinetic profile. Strategies include the development of liposomes, polymer micelles, nanoparticles, and nanosuspensions. nih.govmdpi.com
Lipid-Based and Polymeric Formulations:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like honokiol. nih.govnih.gov Studies on PEGylated honokiol liposomes have demonstrated enhanced solubility and prolonged half-life. nih.gov Another approach involves creating an inclusion complex of honokiol with hydroxypropyl-β-cyclodextrin (HP-β-CD) and then encapsulating this complex within liposomes. This method resulted in an encapsulation efficiency of over 91% and showed delayed drug release characteristics. nih.gov
Polymer Micelles: Self-assembling lecithin-based mixed polymeric micelles (lbMPMs) have been developed to increase the core volume available for encapsulating hydrophobic drugs. nih.gov In preclinical studies, these formulations significantly improved the solubility and bioavailability of honokiol. dovepress.comresearchgate.net For instance, an optimized formulation with sodium deoxycholate (NaDOC) as the amphiphilic polymer increased the absolute oral bioavailability of honokiol to 4.8% in rats. dovepress.comresearchgate.net
Nanoparticles and Nanosuspensions: Reducing the particle size of honokiol to the nanometer range is another effective strategy. Honokiol nanosuspensions, prepared using methods like solvent precipitation-ultrasonication, have shown significant improvements in oral bioavailability in rats. researchgate.netmdpi.com One study reported a 3.94-fold increase in maximum plasma concentration (Cmax) and a 2.2-fold increase in the area under the curve (AUC) compared to a crude suspension of honokiol. tmrjournals.com Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also being explored for the delivery of honokiol. frontiersin.orgresearchgate.net
Other Formulation Approaches:
Solid Dispersions: This technique involves dispersing honokiol in a solid-state carrier to improve its dissolution rate and solubility. A study using poloxamer-188 as a carrier prepared a solid dispersion of honokiol via the solvent evaporation method. This formulation significantly enhanced the compound's solubility and in vivo absorption in preclinical models. mdpi.com
Inclusion Complexes: The formation of inclusion complexes with cyclodextrins has also been investigated. One study prepared a complex of honokiol with sulfobutyl ether-β-cyclodextrin (SB-β-CD), which resulted in a 158% increase in AUC and a 123% increase in Cmax in rats compared to the administration of free honokiol. mdpi.com
These formulation strategies are critical for enabling the effective use of honokiol in preclinical research, including the detailed metabolic fate and pathway elucidation that relies on isotopically labeled tracers like this compound.
Table 1: Preclinical Pharmacokinetic Improvements of Honokiol Formulations
This table summarizes the bioavailability enhancement of different honokiol formulations as observed in rat models, compared to unformulated honokiol.
| Formulation Strategy | Carrier/Method | Key Pharmacokinetic Improvement (vs. Free Honokiol) | Reference |
| Nanosuspension | Solvent Precipitation-Ultrasonication | ▲ 3.94-fold in Cmax▲ 2.2-fold in AUC(0-t) | mdpi.comtmrjournals.com |
| Inclusion Complex | Sulfobutyl ether-β-cyclodextrin (SB-β-CD) | ▲ 123% in Cmax▲ 158% in AUC(0–t) | mdpi.com |
| Lecithin-based Micelles | Sodium Deoxycholate (NaDOC) | Absolute Bioavailability: 4.8% (Oral) | dovepress.comresearchgate.net |
| Solid Dispersion | Poloxamer-188 (PLX) | Significantly improved in vivo absorption | mdpi.com |
Table 2: Summary of Honokiol Nano-Delivery Systems
This table outlines various nanotechnology-based systems developed to enhance the delivery and efficacy of honokiol in preclinical settings.
| Nano-Delivery System | Composition Details | Observed Advantages | Reference |
| Liposomes | Phospholipids and cholesterol | Enhanced solubility, prolonged blood circulation, increased stability. nih.govnih.gov | nih.govnih.gov |
| Inclusion Complex Liposomes | Honokiol-HP-β-CD complex within a liposome (B1194612) | High encapsulation efficiency (91.09 ± 2.76%), delayed drug release, prolonged circulation. nih.gov | nih.gov |
| Polymer Micelles | Lecithin and amphiphilic polymers (e.g., NaDOC, Pluronic series) | Enhanced solubility and bioavailability. nih.gov | nih.govresearchgate.net |
| Lipid Polymer Hybrid Nanoparticles (LPHNs) | Lipid core with a polymer shell | Protects from GI degradation, improves stability, enhances absorption. mdpi.com | mdpi.com |
Advanced Research Directions and Future Perspectives in Honokiol 13c6 Studies
Development of Targeted Delivery Systems for Preclinical Efficacy Enhancement
The therapeutic potential of honokiol (B1673403) is often limited by its poor aqueous solubility and bioavailability. To overcome these challenges, significant research efforts are focused on developing targeted delivery systems. These advanced formulations aim to enhance the concentration of honokiol at specific pathological sites, thereby increasing its efficacy while minimizing potential off-target effects. The use of Honokiol-13C6 is instrumental in the preclinical assessment of these delivery systems, enabling accurate measurement of drug loading, release kinetics, and biodistribution.
Future research in this area is directed towards several innovative platforms:
Nanoparticle-Based Carriers: Encapsulating honokiol within nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can improve its solubility and stability. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides) allows for specific recognition of and binding to receptors that are overexpressed on diseased cells, such as cancer cells. This compound would be used in pharmacokinetic studies to verify that these targeted nanoparticles deliver a higher payload of honokiol to the target tissue compared to non-targeted formulations.
Stimuli-Responsive Systems: These are designed to release their honokiol payload in response to specific internal or external stimuli present at the target site, such as changes in pH, temperature, or enzyme concentration. This "on-demand" release mechanism can further enhance therapeutic precision.
Biomimetic Systems: Camouflaging drug delivery systems with cell membranes (e.g., from red blood cells or cancer cells) can help them evade the immune system and improve their circulation time, leading to enhanced accumulation in target tissues.
The preclinical evaluation of these systems relies heavily on the ability to distinguish the administered honokiol from any endogenous compounds and to accurately quantify its concentration in various tissues and fluids. This compound, with its distinct mass, is the gold standard for such bioanalytical assays.
Table 1: Examples of Targeted Delivery Systems for Honokiol
| Delivery System Type | Description | Potential Targeting Strategy | Role of this compound |
| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. | Attachment of antibodies (e.g., anti-EGFR) to the liposome (B1194612) surface to target cancer cells. | Quantification standard for drug loading and in vivo biodistribution studies. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA. | Conjugation of peptides (e.g., RGD) that bind to integrins on tumor vasculature. | Internal standard for assessing release kinetics and tissue accumulation. |
| Solid Lipid Nanoparticles | Nanoparticles with a solid lipid core, offering high stability and controlled release. | Incorporation of folic acid to target folate receptors on cancer cells. | Used in pharmacokinetic modeling to compare targeted vs. non-targeted nanoparticle efficacy. |
Integration of Omics Technologies with Isotopic Tracing for a Holistic Understanding
The integration of "omics" technologies—such as proteomics and metabolomics—with stable isotope tracing using this compound offers a powerful approach for gaining a comprehensive understanding of honokiol's biological effects. This systems-level perspective can uncover novel mechanisms of action and identify biomarkers of response.
Proteomics: This involves the large-scale study of proteins. By treating cells or animal models with honokiol and using this compound for accurate quantification, researchers can employ proteomic techniques to identify changes in the expression levels of thousands of proteins. This can reveal the signaling pathways that are modulated by honokiol. For example, studies have shown that honokiol can affect proteins involved in cell cycle regulation, apoptosis, and inflammatory pathways.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Following the administration of honokiol, metabolomic analysis can map the downstream metabolic alterations that occur. When combined with this compound tracing, this can help to precisely correlate the concentration of honokiol with specific metabolic shifts, providing insights into its metabolic targets and effects on cellular energy and biosynthesis.
The synergy between isotopic tracing and omics technologies allows for a multi-dimensional view of honokiol's impact on cellular physiology and pathology, moving beyond a single-target, single-pathway analysis.
Table 2: Application of Omics in Honokiol Research
| Omics Technology | Research Question | Role of this compound | Potential Findings |
| Proteomics | Which protein expression profiles are altered by honokiol treatment in cancer cells? | Ensures accurate correlation between honokiol concentration and proteomic changes. | Identification of novel protein targets and pathways involved in honokiol's anti-cancer effects. |
| Metabolomics | How does honokiol affect the metabolic landscape of a cell or organism? | Provides precise quantification for dose-response metabolomic studies. | Discovery of metabolic vulnerabilities that can be exploited by honokiol and biomarkers of drug response. |
Rational Design of Next-Generation Honokiol Analogues based on Mechanistic Insights
The mechanistic insights gained from studies utilizing this compound are paving the way for the rational design of next-generation honokiol analogues with improved properties. By understanding the structure-activity relationships (SAR) of honokiol, medicinal chemists can systematically modify its chemical structure to enhance its potency, selectivity, and pharmacokinetic profile.
Key strategies in the design of novel analogues include:
Modification of Phenolic Hydroxyl Groups: These groups are crucial for honokiol's antioxidant and biological activities but are also sites of metabolic conjugation, which can lead to rapid elimination from the body. Modifications, such as methylation or esterification, can improve metabolic stability.
Alterations to the Biphenyl (B1667301) Core: The orientation of the two phenolic rings is important for binding to target proteins. Introducing different substituents or linkers can optimize this orientation for higher affinity and selectivity towards a specific target.
Introduction of Novel Functional Groups: Adding new functional groups can introduce new interactions with biological targets or improve physicochemical properties like solubility.
This compound plays a supportive role in this drug discovery process. Once a new analogue is synthesized, a corresponding stable isotope-labeled version can be prepared to facilitate its preclinical evaluation, mirroring the developmental pathway of the parent compound.
Investigative Frameworks for Translational Preclinical Research Beyond Current Frontiers
To bridge the gap between preclinical findings and clinical applications, robust and translational research frameworks are essential. For honokiol and its future analogues, this involves moving beyond traditional cell culture and animal models to more sophisticated systems that better mimic human physiology and disease.
Future investigative frameworks will likely include:
Patient-Derived Xenografts (PDX) and Organoids: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, and 3D organoids, which are miniature organs grown in vitro, provide more clinically relevant platforms to test the efficacy of honokiol. This compound is crucial for conducting detailed pharmacokinetic and pharmacodynamic studies in these complex models.
Humanized Mouse Models: These are mice engrafted with a functional human immune system, allowing for the study of honokiol's effects on the tumor microenvironment and its interplay with immune cells.
Advanced Imaging Techniques: The development of radiolabeled honokiol analogues for techniques like Positron Emission Tomography (PET) could enable non-invasive, real-time visualization of the drug's biodistribution and target engagement in living organisms.
By employing these advanced preclinical models and analytical tools like this compound, researchers can generate more predictive data on the potential clinical utility of honokiol-based therapies, ultimately accelerating their path to the clinic.
Q & A
Q. How to address discrepancies in tissue-specific accumulation data between Honokiol- and its unlabeled counterpart?
- Methodological Answer : Investigate potential isotopic effects on membrane permeability or protein binding. Use equilibrium dialysis to compare free fractions. Validate tissue homogenization protocols to ensure complete analyte extraction .
Experimental Design and Ethical Considerations
Q. Q. What ethical frameworks apply to using Honokiol- in animal studies targeting neuroinflammatory pathways?
Q. Q. How to design a longitudinal study to assess Honokiol- accumulation in aging models?
- Methodological Answer : Use stratified randomization to allocate subjects by age and health status. Collect serial blood/tissue samples at predefined intervals. Apply mixed-model ANOVA to analyze time-dependent trends and correct for attrition bias .
Literature and Peer Review
Q. Q. How should researchers critique conflicting reports on Honokiol-’s antioxidant efficacy in peer-reviewed literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
